Beclomethasone 21-acetate
Overview
Description
Beclomethasone 21-acetate is a synthetic corticosteroid with potent anti-inflammatory properties. It is commonly used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatitis. The compound is a derivative of beclomethasone, modified to enhance its therapeutic efficacy and stability.
Mechanism of Action
Target of Action
Beclomethasone 21-acetate, also known as beclomethasone dipropionate, is a synthetic corticosteroid . It is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which acts on the glucocorticoid receptor to mediate its therapeutic action .
Mode of Action
Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor .
Biochemical Pathways
The glucocorticoids, including beclomethasone, inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .
Pharmacokinetics
Beclomethasone dipropionate undergoes rapid and extensive hydrolysis mediated by esterases to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) . The absolute bioavailability of inhaled beclomethasone dipropionate is 2%, and the bioavailability of the active metabolite B-17-MP is 62% . Approximately 36% of this is due to pulmonary absorption .
Result of Action
Due to its anti-inflammatory, antipruritic, and anti-allergy properties, beclomethasone dipropionate is used in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses to reduce symptoms . When inhaled, it is proposed that beclomethasone dipropionate remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the inhaled form is used in the long-term management of asthma . The cream may be used for dermatitis and psoriasis . The pills have been used to treat ulcerative colitis . The nasal spray is used to treat allergic rhinitis and nasal polyps . The different forms of application can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Beclomethasone 21-acetate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is metabolized by esterase enzymes to its active form, beclomethasone-17-monopropionate (17-BMP), which exhibits potent anti-inflammatory activity . The compound binds to glucocorticoid receptors present in almost every vertebrate cell, modulating the expression of anti-inflammatory proteins and suppressing the expression of pro-inflammatory genes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the production of inflammatory cytokines, inhibits the proliferation of immune cells, and induces apoptosis in certain cell types . Additionally, this compound affects the metabolism of arachidonic acid, leading to decreased synthesis of pro-inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to the active metabolite, beclomethasone-17-monopropionate (17-BMP), which binds to glucocorticoid receptors . This binding results in the translocation of the receptor-ligand complex to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA . This interaction modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory genes . Additionally, this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized to its active form, beclomethasone-17-monopropionate (17-BMP), which has a half-life of approximately 2.7 hours . Studies have shown that this compound maintains its anti-inflammatory effects for several hours after administration . Long-term studies indicate that prolonged use of this compound can lead to adrenal insufficiency and other systemic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At high doses, this compound can cause toxic effects, including adrenal suppression, growth retardation, and increased susceptibility to infections . Threshold effects have been observed, where the therapeutic benefits plateau at higher doses, while adverse effects continue to increase .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by esterase enzymes to its active form, beclomethasone-17-monopropionate (17-BMP), and other minor metabolites . The active metabolite exerts its anti-inflammatory effects by modulating the expression of target genes . Additionally, this compound affects the metabolism of arachidonic acid, leading to decreased synthesis of pro-inflammatory mediators .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is rapidly absorbed and converted to its active form, beclomethasone-17-monopropionate (17-BMP), which is then distributed to target tissues . This compound interacts with transporters and binding proteins, facilitating its localization and accumulation in specific tissues . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . Upon activation, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beclomethasone 21-acetate is synthesized through a series of chemical reactions starting from beclomethasone. The synthesis involves the acetylation of the 21-hydroxy group of beclomethasone using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under mild conditions to prevent degradation of the steroid backbone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Beclomethasone 21-acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate group can be hydrolyzed to yield beclomethasone.
Oxidation: The compound can undergo oxidation to form various metabolites.
Reduction: Reduction reactions can modify the ketone groups in the steroid structure.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed:
Hydrolysis: Beclomethasone.
Oxidation: Various oxidized metabolites.
Reduction: Reduced derivatives of beclomethasone.
Scientific Research Applications
Beclomethasone 21-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies investigating the molecular mechanisms of corticosteroid action.
Medicine: Extensively used in clinical research to evaluate its efficacy and safety in treating inflammatory conditions.
Industry: Utilized in the formulation of pharmaceutical products such as inhalers, creams, and nasal sprays.
Comparison with Similar Compounds
- Beclomethasone dipropionate
- Betamethasone
- Dexamethasone
- Fluticasone
Comparison: Beclomethasone 21-acetate is unique due to its specific acetylation at the 21-hydroxy position, which enhances its stability and bioavailability. Compared to beclomethasone dipropionate, it has a different pharmacokinetic profile, leading to variations in its therapeutic applications. Betamethasone and dexamethasone, while structurally similar, have different substitution patterns that affect their potency and duration of action. Fluticasone, another corticosteroid, has a distinct fluorine substitution that enhances its anti-inflammatory activity .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCFMNLEYHEXKU-QZIXMDIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4735-64-2 | |
Record name | Beclomethasone 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004735642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BECLOMETHASONE 21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M1940NN5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.